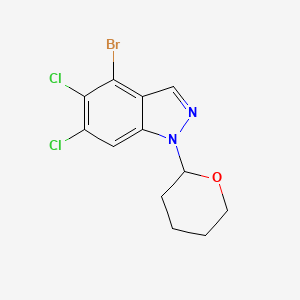
4-Bromo-5,6-dichloro-1-tetrahydropyran-2-YL-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole: is a complex organic compound characterized by its bromo, chloro, and tetrahydropyran groups attached to an indazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole typically involves multiple steps, starting with the preparation of the indazole core. The bromo and chloro groups are introduced through halogenation reactions, while the tetrahydropyran group is added via a glycosylation reaction.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromo and chloro groups to their corresponding oxo derivatives.
Reduction: Reduction of the halogenated groups to form less substituted analogs.
Substitution: Replacement of the halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and amines are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole-3-oxide.
Reduction: Production of this compound-2-yl hydride.
Substitution: Generation of various substituted indazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological potential of indazole derivatives, including 4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole, is significant. These compounds have shown antiviral, anti-inflammatory, anticancer, and antimicrobial activities, making them valuable in drug discovery and development.
Medicine: In the medical field, this compound is explored for its therapeutic properties. Its derivatives may be developed into drugs targeting various diseases, such as cancer and infectious diseases.
Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique structure makes it a key building block for various industrial applications.
Mécanisme D'action
The mechanism by which 4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and derivative being studied.
Comparaison Avec Des Composés Similaires
4-Bromo-5,6-dichloro-1-methyl-indazole
4-Bromo-5,6-dichloro-1-ethyl-indazole
4-Bromo-5,6-dichloro-1-propyl-indazole
Uniqueness: 4-Bromo-5,6-dichloro-1-tetrahydropyran-2-yl-indazole stands out due to its tetrahydropyran group, which imparts unique chemical and biological properties compared to its methyl, ethyl, and propyl counterparts. This structural difference can lead to variations in reactivity, solubility, and biological activity.
Propriétés
Formule moléculaire |
C12H11BrCl2N2O |
|---|---|
Poids moléculaire |
350.04 g/mol |
Nom IUPAC |
4-bromo-5,6-dichloro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H11BrCl2N2O/c13-11-7-6-16-17(10-3-1-2-4-18-10)9(7)5-8(14)12(11)15/h5-6,10H,1-4H2 |
Clé InChI |
VEALYQKEYDWFCP-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


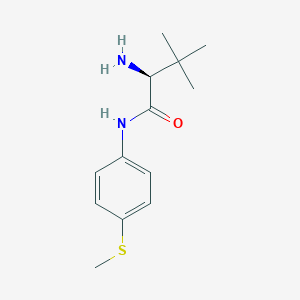
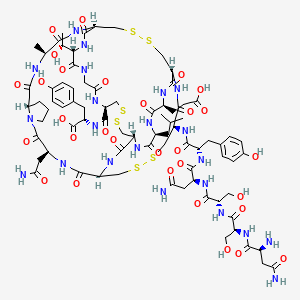
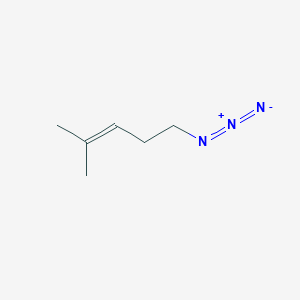
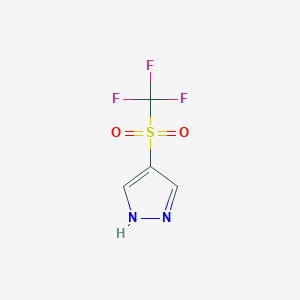
![Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15361261.png)
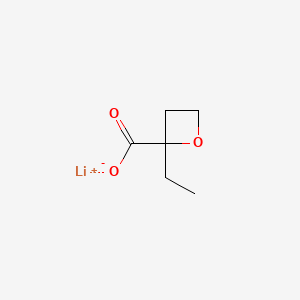
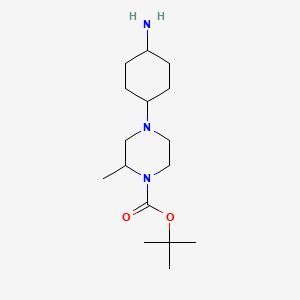
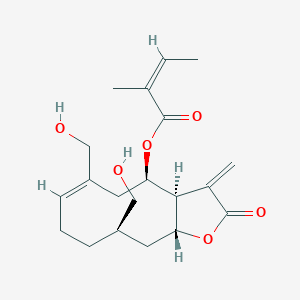
![3Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide;hydrochloride](/img/structure/B15361287.png)
![4-[(2R)-2-hydroxypropyl]-2-methoxy-3-methylphenol](/img/structure/B15361289.png)
![6-Chloro-8-cyclopropyl-2-methyl-imidazo[1,2-B]pyridazine](/img/structure/B15361294.png)
![6-Chloro-2-methylimidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B15361314.png)
![but-2-enedioic acid;tert-butyl 2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B15361322.png)
![3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B15361331.png)
